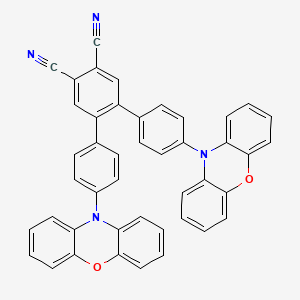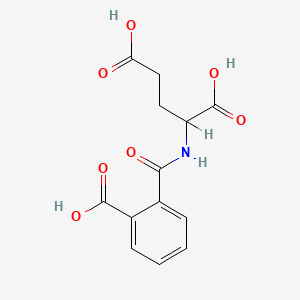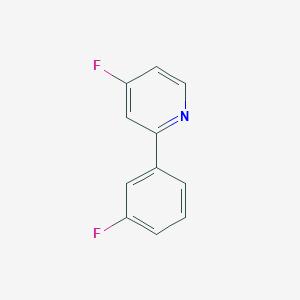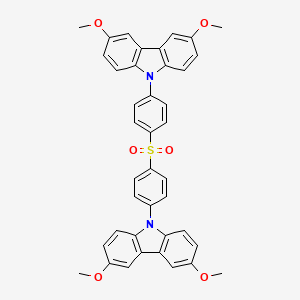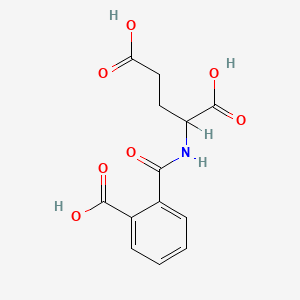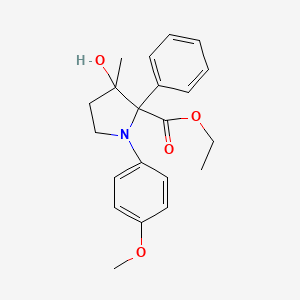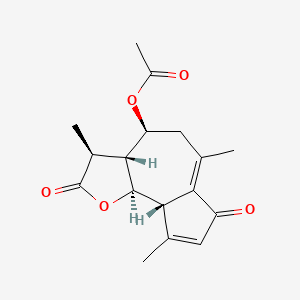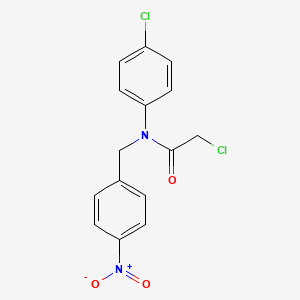
2-chloro-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlor-N-(4-Chlorphenyl)-N-(4-Nitrobenzyl)acetamid ist eine organische Verbindung, die zur Klasse der Acetamide gehört. Diese Verbindung weist eine Chlorgruppe, eine Nitrobenzylgruppe und eine Chlorphenylgruppe auf, die an ein Acetamid-Rückgrat gebunden sind.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-N-(4-Chlorphenyl)-N-(4-Nitrobenzyl)acetamid umfasst in der Regel die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 4-Chlorphenylamin, 4-Nitrobenzylchlorid und Chloracetylchlorid.
Reaktionsschritte:
Reaktionsbedingungen: Diese Reaktionen werden typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Acetonitril unter kontrollierten Temperatur- und Rührbedingungen durchgeführt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für solche Verbindungen beinhalten oft ähnliche Synthesewege, werden jedoch für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Systemen und strengen Qualitätskontrollen, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylamine, 4-nitrobenzyl chloride, and chloroacetyl chloride.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and stirring conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Chlor-N-(4-Chlorphenyl)-N-(4-Nitrobenzyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlorgruppe kann durch andere Nukleophile substituiert werden.
Reduktionsreaktionen: Die Nitrogruppe kann zu einer Amingruppe reduziert werden.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder chemische Reduktion unter Verwendung von Zinn(II)chlorid.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Hauptprodukte
Substitution: Bildung von Derivaten mit verschiedenen funktionellen Gruppen.
Reduktion: Bildung von 2-Chlor-N-(4-Chlorphenyl)-N-(4-Aminobenzyl)acetamid.
Oxidation: Bildung von oxidierten Derivaten mit veränderten funktionellen Gruppen.
4. Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seinen potenziellen Einsatz in der Medikamentenentwicklung und in therapeutischen Anwendungen untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-N-(4-Chlorphenyl)-N-(4-Nitrobenzyl)acetamid hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise antimikrobielle Aktivität zeigt, zielt es möglicherweise auf bakterielle Zellwände oder Enzyme ab. Wenn es krebshemmende Eigenschaften besitzt, kann es in zelluläre Signalwege eingreifen oder Apoptose in Krebszellen induzieren.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Chlor-N-(4-Chlorphenyl)acetamid: Fehlt die Nitrobenzylgruppe.
N-(4-Chlorphenyl)-N-(4-Nitrobenzyl)acetamid: Fehlt die Chlorgruppe am Acetamid.
2-Chlor-N-(4-Nitrobenzyl)acetamid: Fehlt die Chlorphenylgruppe.
Einzigartigkeit
2-Chlor-N-(4-Chlorphenyl)-N-(4-Nitrobenzyl)acetamid ist aufgrund des Vorhandenseins sowohl von Chlor- als auch von Nitrobenzylgruppen einzigartig, die im Vergleich zu seinen Analoga möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C15H12Cl2N2O3 |
|---|---|
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
2-chloro-N-(4-chlorophenyl)-N-[(4-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-9-15(20)18(13-7-3-12(17)4-8-13)10-11-1-5-14(6-2-11)19(21)22/h1-8H,9-10H2 |
InChI-Schlüssel |
DAUFMPZHVMXJCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN(C2=CC=C(C=C2)Cl)C(=O)CCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






